2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
This compound features a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core substituted with a 3-morpholino-3-oxopropyl chain.
Properties
IUPAC Name |
2-(3-morpholin-4-yl-3-oxopropyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13(15-7-9-21-10-8-15)5-6-16-14(18)11-3-1-2-4-12(11)22(16,19)20/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSWUZSCUARRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Morpholine derivatives have been found to inhibit tyrosine kinases such asHER-2 , EGFR , and ErbB-4 . These proteins play crucial roles in cell growth and proliferation, making them potential targets for cancer therapies.
Mode of Action
Morpholine derivatives have been reported to act as irreversible inhibitors of tyrosine kinases. This suggests that the compound may bind to these enzymes and modify them in a way that permanently deactivates their catalytic activity.
Biological Activity
The compound 2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in anti-cancer and anti-inflammatory contexts. This article reviews its biological activity, synthesizing findings from various studies and reports.
Chemical Structure and Properties
This compound features a benzo[d]isothiazole core with a morpholino substituent, which is critical for its biological activity. The structural formula can be represented as follows:
Anti-Cancer Activity
Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to inhibit the proliferation of solid tumor cells, with varying efficacy depending on the specific cancer type. The compound's mechanism appears to involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression and inflammation .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Inhibition of cell cycle progression |
| A549 (Lung) | 25 | Modulation of cytokine release |
Anti-Inflammatory Activity
In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to reduce the levels of inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases. The compound's ability to modulate cytokine production positions it as a candidate for further therapeutic exploration in inflammatory conditions .
Case Studies
Several studies have documented the biological activities of similar compounds within the same chemical class:
- Study on Benzoxazepine Derivatives : A study evaluated various derivatives of benzoxazepines, noting their anti-cancer and anti-inflammatory properties. It was found that modifications in the molecular structure could enhance or diminish these activities .
- Clinical Relevance : A patent described compounds that inhibit kinase receptors related to cancer signaling pathways, indicating that structural analogs could be developed based on the morpholino framework seen in our compound .
Synthesis and Structural Modifications
The synthesis of This compound typically involves multi-step organic reactions that incorporate morpholine derivatives. Modifications to the core structure can lead to variations in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Table 2: Synthetic Pathways for Related Compounds
| Compound Name | Synthetic Methodology |
|---|---|
| N-(3-Morpholino-3-oxopropyl)phthalimide | Cyclization followed by functionalization |
| Benzoxazepine Derivatives | Multi-step synthesis involving condensation |
Comparison with Similar Compounds
Physicochemical Properties
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Longer alkyl chains (e.g., hexyl vs. pentyl) correlate with higher yields and possibly enhanced lipophilicity . Halogen substituents (e.g., 3-chloro in ) may improve target selectivity but reduce synthetic efficiency.
- Synthetic Advancements: Microwave-assisted methods enable rapid access to complex derivatives (e.g., azetidinone-fused compounds) with moderate-to-high yields , though the target compound’s synthesis may require optimization for morpholino incorporation.
- Pharmacological Diversity: Ipsapirone’s piperazinyl group and the target compound’s morpholino group highlight the role of heterocyclic amines in modulating CNS activity, though specific data for the latter remains unexplored in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
